Mianserin N-Oxide chemical properties
Mianserin N-Oxide chemical properties
An In-Depth Technical Guide to the Chemical Properties of Mianserin N-Oxide
Abstract
Mianserin, a second-generation tetracyclic antidepressant, undergoes extensive hepatic metabolism following administration.[1] Among its principal metabolic products is Mianserin N-Oxide, a molecule of significant interest in pharmacology and drug development.[2] This guide provides a comprehensive technical overview of the core chemical properties of Mianserin N-Oxide. We will explore its formation through metabolic pathways, its intrinsic chemical characteristics, established analytical methodologies for its detection, and its pharmacological relevance. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this key metabolite.
Chemical Identity and Physicochemical Properties
Mianserin N-Oxide is the product of N-oxidation at the tertiary amine of the parent Mianserin molecule.[1] This modification significantly alters its polarity and chemical behavior. Its core identifiers and properties are summarized below.
| Property | Data | Source(s) |
| IUPAC Name | 1,2,3,4,10,14b-Hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepine 2-oxide | [3][4] |
| Synonyms | Mianserin 2-Oxide, Mianserin impurity 19 | [4] |
| CAS Number | 62510-46-7 | [3][4][5] |
| Molecular Formula | C₁₈H₂₀N₂O | [3][5][6] |
| Molecular Weight | 280.36 g/mol | [3][5][6] |
| Canonical SMILES | C[N+]1(CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42)[O-] | [4][5] |
| Physical Form | Powder | [6] |
| Purity | Commercially available as a high-purity reference standard (≥95%) | [6][7][8] |
| Storage Conditions | Store at < -15°C, keep dry, and under an inert gas atmosphere (e.g., Nitrogen) | [5] |
Metabolic Formation and Biological Significance
Mianserin N-Oxide is a primary human metabolite of Mianserin.[4] Its formation is a critical aspect of the parent drug's pharmacokinetics.
Metabolic Pathway
The biotransformation of Mianserin to Mianserin N-Oxide occurs predominantly in the liver. This reaction is catalyzed by the Cytochrome P450 enzyme system, with CYP2D6 being a key enzyme involved in Mianserin's metabolism.[1] The process involves the direct oxidation of the nitrogen atom in the piperazine ring.
Alongside N-oxidation, Mianserin is also metabolized via N-demethylation to form desmethylmianserin and aromatic hydroxylation to form 8-hydroxymianserin.[2][9]
Pharmacological Activity and Relevance
While the parent compound, Mianserin, exerts its antidepressant effects through complex interactions with adrenergic and serotonergic receptors, its metabolites exhibit different activity profiles.[10][11] Mianserin N-Oxide is generally considered to be pharmacologically inactive or only weakly active compared to Mianserin.[2][12] However, it remains a crucial analyte for comprehensive pharmacokinetic and toxicological studies. Some research suggests that as a reactive metabolite, it may be implicated in adverse drug reactions.[5][6] Its presence in wastewater has also been utilized as a biomarker to monitor antidepressant usage within communities.[5][6]
Analytical Methodologies
Accurate identification and quantification of Mianserin N-Oxide are essential for metabolic studies. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the predominant analytical technique.[13][14]
General Analytical Workflow
The analysis of Mianserin N-Oxide from biological matrices typically involves sample extraction, chromatographic separation, and detection.
Experimental Protocol: Quantification in Plasma
The following is a representative protocol synthesized from established methodologies for amine-containing drugs and their metabolites.[14][15][16]
1. Sample Preparation (Protein Precipitation): a. To 200 µL of human plasma in a microcentrifuge tube, add 600 µL of acetonitrile containing an appropriate internal standard. b. Vortex vigorously for 1 minute to precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes at 4°C. d. Carefully transfer the supernatant to a clean tube.
2. Concentration: a. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid). c. Vortex for 30 seconds to ensure complete dissolution.
3. HPLC-MS/MS Conditions: a. HPLC System: Agilent 1200 series or equivalent.[16] b. Column: C18 reverse-phase column (e.g., Eclips C18, 4.6 x 150 mm, 5 µm).[15] c. Mobile Phase A: 0.1% Formic Acid in Water. d. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. e. Gradient: A suitable gradient starting from ~10% B, ramping up to 95% B to elute the analytes, followed by re-equilibration. f. Flow Rate: 0.5 - 1.0 mL/min. g. Injection Volume: 10-20 µL.[16] h. Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. i. Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for Mianserin N-Oxide and the internal standard.
Causality and Rationale: The use of a C18 column is standard for separating moderately polar compounds like Mianserin and its metabolites from biological matrices. Acetonitrile is an effective protein precipitating agent and a common organic mobile phase. The addition of formic acid aids in the ionization of the analytes for positive mode ESI-MS detection, which is highly sensitive for amine-containing compounds.
Synthesis and Stability
Synthesis: Mianserin N-Oxide is not typically synthesized for therapeutic use but is prepared as an analytical reference standard.[7] The synthesis involves the controlled oxidation of the tertiary amine of Mianserin. This can be achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA) in an appropriate solvent.
Chemical Stability: N-oxides can be susceptible to chemical degradation.[17] Potential pathways include reduction back to the parent tertiary amine or further oxidation, depending on the chemical environment. The recommended storage conditions of low temperature, dryness, and an inert atmosphere are crucial to prevent degradation and maintain the integrity of the reference material.[5]
Conclusion
Mianserin N-Oxide is a pivotal metabolite in the disposition of the antidepressant Mianserin. While largely pharmacologically inactive, its chemical properties and formation via CYP450-mediated metabolism are of high interest. A thorough understanding of its structure, physicochemical characteristics, and analytical detection methods is indispensable for comprehensive pharmacokinetic profiling, drug-drug interaction studies, and toxicological assessments of Mianserin. The methodologies and data presented in this guide provide a foundational resource for professionals engaged in the advanced study of this compound.
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